
エンピペレート
概要
説明
トリチウムで標識されたN-メチル-4-ピペリジルベンジレート([3H]4NMPB)は、強力なムスカリン受容体拮抗薬です。これは、脳や心臓などのさまざまな組織におけるムスカリン受容体の結合特性とメカニズムを研究するために、生化学および薬理学的研究で広く使用されています .
科学的研究の応用
Pharmacokinetic Properties
Research indicates that enpiperate can be modified to create prodrugs that exhibit improved stability and prolonged action in the lungs. A study evaluated a series of dibasic dipeptides linked to enpiperate, demonstrating significant enhancements in lung binding and retention compared to the parent compound . Key findings include:
- Stability in Biological Systems : The modified prodrug exhibited a half-life of 25.4 hours in lung homogenates, suggesting a favorable profile for sustained release .
- Lung Retention : In pharmacokinetic studies involving rats, the total lung concentration of the prodrug was significantly higher than that of enpiperate itself, indicating enhanced retention capabilities .
Therapeutic Applications
Enpiperate's primary therapeutic applications revolve around respiratory conditions and neurological disorders. Its ability to selectively target muscarinic receptors positions it as a candidate for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). Additionally, its potential role in neurological contexts is being explored:
- Respiratory Diseases : The development of lung-retentive formulations aims to optimize delivery for conditions requiring localized treatment without systemic exposure .
- Neurological Disorders : Research has suggested the involvement of muscarinic receptors in various neurological conditions, including progressive supranuclear palsy and Parkinson's disease, where modulation of these receptors could provide therapeutic benefits .
Case Study 1: Lung Retention Studies
A series of experiments were conducted to assess the lung retention of enpiperate-derived prodrugs. The study found that compounds designed with specific linker groups exhibited significantly higher lung concentrations over time compared to traditional formulations .
Time (h) | Prodrug Concentration (ng/mL) | Parent Drug Concentration (ng/mL) |
---|---|---|
0.5 | 2.03 ± 0.45 | <LLOQ |
24 | 20,000 ± 611 | 361 ± 32 |
This data illustrates the effectiveness of the prodrug formulation in maintaining therapeutic levels within the lungs.
Case Study 2: Neurological Impact
A study investigating muscarinic receptor activity in patients with progressive supranuclear palsy highlighted the potential for enpiperate to modulate receptor activity effectively. By targeting specific receptor subtypes, enpiperate could alleviate some symptoms associated with these disorders .
作用機序
N-メチル-4-ピペリジルベンジレートは、ムスカリン受容体に結合し、アジド基と可逆的な複合体を形成することによってその効果を発揮します。光活性化すると、アジドは非常に反応性の高いニトレンに変換され、受容体に共有結合します . このプロセスにより、さまざまな組織におけるムスカリン受容体の特異的な標識と研究が可能になります .
類似の化合物との比較
N-メチル-4-ピペリジルベンジレートは、3-キヌクリジニルベンジレートなどの他のムスカリン受容体拮抗薬と比較されます。両方の化合物はムスカリン受容体用の光親和性プローブとして使用されますが、N-メチル-4-ピペリジルベンジレートは、その高親和性結合と非特異的結合の低レベルで注目されています . 類似の化合物には以下が含まれます。
3-キヌクリジニルベンジレート: 光親和性標識に使用されるもう1つの強力なムスカリン受容体拮抗薬.
ビス四級ピリジニウムオキシム: これらの化合物は、ムスカリン受容体のアロステリック阻害剤として作用します.
生化学分析
Biochemical Properties
Enpiperate plays a significant role in biochemical reactions, particularly as a calcium channel blocker . This means that it interacts with calcium channels in cells, inhibiting the movement of calcium ions. This interaction can influence various biochemical processes, including signal transduction, muscle contraction, and neurotransmitter release.
Cellular Effects
As a calcium channel blocker, Enpiperate can have profound effects on various types of cells and cellular processes. By inhibiting the movement of calcium ions, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Enpiperate exerts its effects at the molecular level primarily through its interaction with calcium channels. By binding to these channels, it inhibits the movement of calcium ions, which can lead to changes in cell signaling, gene expression, and cellular metabolism .
準備方法
N-メチル-4-ピペリジルベンジレートの合成には、触媒的トリチウム交換が関与します。N-メチル-4-ピペリジルベンジレートのアジド誘導体は、ベンジル酸部分にアジド基を組み込むことによって調製されます . 得られた化合物は、薄層クロマトグラフィーで確認されたように、高純度(> 97%)を達成するために精製されます .
化学反応の分析
N-メチル-4-ピペリジルベンジレートは、以下を含むさまざまな化学反応を起こします。
光親和性標識: これには、光分解による変換の前に、アジドとの可逆的複合体の形成が含まれます.
アロステリック阻害: ビス四級ピリジニウムオキシムは、アロステリック様式でムスカリン受容体へのN-メチル-4-ピペリジルベンジレートの結合を阻害し、会合と解離の両方の速度を低下させます.
科学研究への応用
N-メチル-4-ピペリジルベンジレートは、特にムスカリン受容体の研究において、科学研究で広く使用されています。その用途には以下が含まれます。
類似化合物との比較
N-methyl-4-piperidyl benzilate is compared with other muscarinic receptor antagonists, such as 3-quinuclidinyl benzilate. Both compounds are used as photoaffinity probes for muscarinic receptors, but N-methyl-4-piperidyl benzilate is noted for its high-affinity binding and low levels of non-specific binding . Similar compounds include:
生物活性
Enpiperate, a piperidine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of Enpiperate, summarizing key findings from various studies, including data tables, case studies, and detailed research results.
Overview of Enpiperate
Enpiperate is recognized for its role as a muscarinic M3 receptor antagonist. It is structurally similar to other piperidine derivatives and has been studied for its pharmacokinetic properties and biological effects. The compound's design allows for modifications that enhance its stability and efficacy in biological systems.
The biological activity of Enpiperate is primarily attributed to its interaction with muscarinic receptors. These receptors are involved in numerous physiological processes, including smooth muscle contraction and glandular secretion. By antagonizing the M3 receptor, Enpiperate can influence various downstream signaling pathways, leading to potential therapeutic effects in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Pharmacological Properties
- Stability and Bioavailability :
- Inhibition of Cytochrome P450 :
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of Enpiperate in various therapeutic contexts:
- Lung Retention Studies : A study evaluated a prodrug form of Enpiperate designed for pulmonary delivery. Results showed significant lung retention at 24 hours post-administration, indicating that structural modifications can enhance the compound's therapeutic potential .
- Comparative Efficacy : In comparative studies with other piperidine derivatives, Enpiperate demonstrated superior binding affinity to muscarinic receptors, which correlates with enhanced biological activity .
Data Tables
The following table summarizes key pharmacokinetic data from studies involving Enpiperate:
特性
IUPAC Name |
(1-methylpiperidin-4-yl) 2-hydroxy-2,2-diphenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-21-14-12-18(13-15-21)24-19(22)20(23,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18,23H,12-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYPGJCVNPPUPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189664 | |
Record name | Enpiperate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3608-67-1 | |
Record name | 1-Methyl-4-piperidyl benzilate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3608-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Enpiperate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003608671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-NMPB | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172167 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Enpiperate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-4-piperidyl diphenylglycolate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.704 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-METHYL-4-PIPERIDYL BENZILATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWK86805EB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。